![molecular formula C12H13NO4 B1274194 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid CAS No. 41242-37-9](/img/structure/B1274194.png)

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

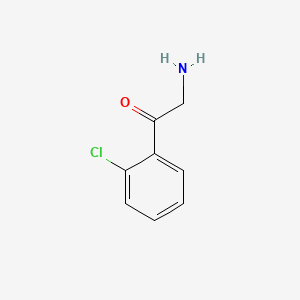

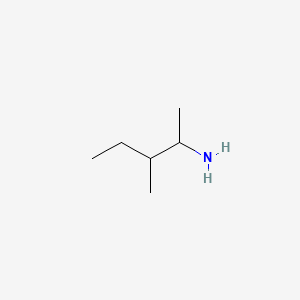

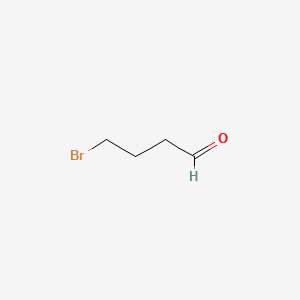

The compound 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, where an acetylphenyl amino group is attached to the fourth carbon of the chain. Although the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds which can help infer some properties and characteristics of the compound .

Synthesis Analysis

The synthesis of a closely related compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method suggests that a similar synthetic route could potentially be employed for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, with modifications to the starting materials to account for the positional difference of the acetyl group.

Molecular Structure Analysis

The molecular structure of the related compound has been confirmed using various techniques such as IR, (1)H NMR, and single-crystal X-ray diffraction studies . The crystal structure of the related compound belongs to the triclinic unit cell, and it is reasonable to assume that 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid might also crystallize in a similar manner, although the exact crystal system could vary due to the different substitution pattern on the phenyl ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The related compound's vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating a weakening of the NH bond . The first hyperpolarizability and infrared intensities were reported, suggesting that the compound has nonlinear optical properties . The stability of the molecule arising from hyper-conjugative interactions and charge delocalization was analyzed using NBO analysis . The HOMO and LUMO analysis indicated charge transfer within the molecule . The thermal stability was determined using DTA and TGA analysis, and the compound was found to be stable up to a certain temperature . These analyses provide a foundation for predicting the physical and chemical properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, which may exhibit similar stability and electronic properties.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Molecular Structure

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid has been studied for its molecular structure using various spectroscopic methods. The vibrational wavenumbers of this compound have been computed using quantum chemical calculations, and its molecular structure has been analyzed through X-ray diffraction studies. These studies help in understanding the molecular behavior and stability of the compound, contributing to its potential applications in various fields of science (Rahul Raju et al., 2015).

Crystal Structure and Thermal Analysis

Investigations into the crystal structure and thermal stability of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid have been carried out. These studies provide insights into the physical and chemical properties of the compound under different conditions, which is crucial for its application in material science and chemical engineering (P. Nayak et al., 2014).

Reactive Properties and Noncovalent Interactions

Research on 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid also focuses on its reactive properties. Studies involve mapping of average local ionization energies and calculation of Fukui functions to determine reactive centers in the molecule. Understanding these properties is vital for its application in fields like medicinal chemistry and drug design (S. Mary et al., 2017).

Nonlinear Optical Properties

The nonlinear optical properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid have been explored, indicating potential applications in the field of optics and photonics. This includes studies on dipole moments and hyperpolarizability, which are critical parameters for materials used in nonlinear optical devices (K. Vanasundari et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted on 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid to explore its potential as a ligand in biochemical interactions. This kind of research is significant for drug discovery and understanding molecular interactions in biological systems (Y. Sheena Mary et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2-acetylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFVLYLOGPQKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388633 |

Source

|

| Record name | 4-(2-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid | |

CAS RN |

41242-37-9 |

Source

|

| Record name | 4-(2-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.